(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 161891-81-2
VCID: VC20939529
InChI: InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1
SMILES: CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

CAS No.: 161891-81-2

Cat. No.: VC20939529

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid - 161891-81-2

Specification

CAS No. 161891-81-2
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name (4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Standard InChI InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1
Standard InChI Key BDCQMEKOKHOPOQ-NSHDSACASA-N
Isomeric SMILES CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
SMILES CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Canonical SMILES CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C

Introduction

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, with the CAS number 161891-81-2, is a chiral compound belonging to the oxazolidine class. It features a benzyloxycarbonyl group and a carboxylic acid functional group, contributing to its unique reactivity and potential biological properties. This compound is of interest in various fields, including organic synthesis, biochemistry, and pharmaceutical research.

Synthesis Methods

The synthesis of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid typically involves two main steps:

  • Formation of the Oxazolidine Ring: This is achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

  • Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced by reacting the oxazolidine with benzyl chloroformate in the presence of a base such as triethylamine.

Chemical Reactions and Applications

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in organic synthesis and pharmaceutical research.

Types of Reactions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

  • Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Reaction Conditions Table

Reaction TypeCommon Reagents
OxidationPotassium permanganate, hydrogen peroxide
ReductionLithium aluminum hydride
SubstitutionNucleophiles (amines, thiols, alcohols)

Biological Activity and Research Applications

Research indicates that (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid may exhibit antimicrobial and cytotoxic effects. It is also studied for its potential as an inhibitor of heat shock protein 90 (HSP90), which is significant in cancer research.

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